molecular formula C14H11Cl3N2S B5737317 N-(5-chloro-2-methylphenyl)-N'-(2,4-dichlorophenyl)thiourea

N-(5-chloro-2-methylphenyl)-N'-(2,4-dichlorophenyl)thiourea

Cat. No.: B5737317
M. Wt: 345.7 g/mol
InChI Key: VTUUSHYSZSDBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-N'-(2,4-dichlorophenyl)thiourea, also known as Diuron, is a herbicide that is widely used in agriculture for weed control. It belongs to the class of substituted urea herbicides and is known for its broad-spectrum activity against both annual and perennial weeds.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-N'-(2,4-dichlorophenyl)thiourea works by inhibiting photosynthesis in plants. It disrupts the electron transport chain in photosystem II, which leads to a decrease in the production of ATP and NADPH. This ultimately results in the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on plants. It can cause chlorosis, necrosis, and stunting of plant growth. It can also affect the water balance of plants, leading to wilting and dehydration.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methylphenyl)-N'-(2,4-dichlorophenyl)thiourea is a widely used herbicide in laboratory experiments due to its broad-spectrum activity and its ability to inhibit photosynthesis. However, its use can be limited by its toxicity to non-target organisms and its persistence in the environment.

Future Directions

There are several areas of future research for N-(5-chloro-2-methylphenyl)-N'-(2,4-dichlorophenyl)thiourea. One area of interest is the development of more environmentally friendly herbicides that can replace this compound and other substituted urea herbicides. Another area of research is the impact of this compound on non-target organisms, including aquatic organisms and soil microbes. Finally, there is a need for more research on the mechanisms of resistance to this compound in weeds, which can help inform the development of new herbicides.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-N'-(2,4-dichlorophenyl)thiourea is synthesized by the reaction of 3,4-dichloroaniline and 5-chloro-2-methylisocyanate in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the final product, this compound.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-N'-(2,4-dichlorophenyl)thiourea has been extensively studied for its herbicidal properties and its impact on the environment. It is commonly used in agriculture, forestry, and aquatic weed control. Its application has been shown to reduce the growth of various weed species, including grasses, broadleaf weeds, and sedges.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2S/c1-8-2-3-10(16)7-13(8)19-14(20)18-12-5-4-9(15)6-11(12)17/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUUSHYSZSDBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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